6-(Azetidin-2-yl)quinoline

Lipophilicity Physicochemical Properties Drug Design

6-(Azetidin-2-yl)quinoline (CAS 1270420-55-7) is a heterocyclic small molecule comprising a quinoline core with an azetidine ring attached at the 6-position via its 2-position carbon. Its molecular formula is C₁₂H₁₂N₂ and molecular weight 184.24 g/mol.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Cat. No. B13534637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Azetidin-2-yl)quinoline
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1CNC1C2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C12H12N2/c1-2-9-8-10(12-5-7-14-12)3-4-11(9)13-6-1/h1-4,6,8,12,14H,5,7H2
InChIKeyMMWKPKTYXYJSFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Azetidin-2-yl)quinoline: Structure, Class, and Procurement-Relevant Baseline


6-(Azetidin-2-yl)quinoline (CAS 1270420-55-7) is a heterocyclic small molecule comprising a quinoline core with an azetidine ring attached at the 6-position via its 2-position carbon. Its molecular formula is C₁₂H₁₂N₂ and molecular weight 184.24 g/mol . The compound belongs to the broader class of azetidinylquinolines, which have been explored as antibacterial agents, phosphodiesterase 10A (PDE10A) inhibitors, and versatile synthetic intermediates [1]. Unlike quinolone-3-carboxylic acid antibacterials that require a 4-oxo group and a 7-azetidinyl substituent for activity, 6-(azetidin-2-yl)quinoline presents a distinct pharmacophoric pattern that affects both physicochemical properties and biological target engagement [2].

Why 6-(Azetidin-2-yl)quinoline Cannot Be Simply Swapped with Other Azetidinylquinolines


Azetidinylquinoline isomers and analogs differ in the position of azetidine attachment (e.g., 5-, 6-, or 7-position on quinoline) and in the connectivity point on the azetidine ring (e.g., azetidin-2-yl vs. azetidin-3-yl). These structural variations lead to distinct lipophilicity (LogP), topological polar surface area (TPSA), hydrogen-bonding capacity, and steric profiles that directly impact target binding, ADME properties, and synthetic elaboration routes [1]. For instance, 6-(azetidin-2-yl)quinoline has a calculated LogP of 2.27 and TPSA of 24.92 Ų, while 5-(3-azetidinyl)quinoline has a LogP of approximately 3.22 and different H-bond donor/acceptor counts, indicating that simple positional isomerism can alter lipophilicity by nearly one log unit . Consequently, substituting one azetidinylquinoline for another without re-optimization of reaction conditions or biological assays risks failure in both chemical synthesis and pharmacological outcomes [2].

Quantitative Differentiation of 6-(Azetidin-2-yl)quinoline from Structural Analogs: A Head-to-Head Evidence Guide


Lipophilicity (LogP) Comparison: 6-(Azetidin-2-yl)quinoline vs. 5-(3-Azetidinyl)quinoline

6-(Azetidin-2-yl)quinoline exhibits a computed LogP of 2.27, which is approximately 0.95 log units lower than the LogP of 3.22 reported for a 5-substituted quinoline analog (5-(3-azetidinyl)quinoline) . This difference indicates that the 6-position attachment of the azetidine ring, combined with the azetidin-2-yl connectivity, significantly reduces lipophilicity compared to substitution at the 5-position, even when the molecular formula is identical [1].

Lipophilicity Physicochemical Properties Drug Design

Topological Polar Surface Area (TPSA) Differentiation: 6-(Azetidin-2-yl)quinoline vs. 2-(3-Alkoxy-1-azetidinyl)quinolines

The TPSA of 6-(azetidin-2-yl)quinoline is 24.92 Ų . In contrast, representative 2-(3-alkoxy-1-azetidinyl)quinoline PDE10A inhibitors possess TPSA values exceeding 50 Ų due to the additional alkoxy substituent and the different azetidine connectivity [1]. This lower TPSA suggests that 6-(azetidin-2-yl)quinoline may serve as a more brain-penetrant scaffold or a minimalist core for fragment-based drug discovery, where lower TPSA correlates with improved passive blood-brain barrier permeability [1].

TPSA Drug-likeness CNS Penetration

Hydrogen-Bond Donor Count: 6-(Azetidin-2-yl)quinoline (1 Donor) vs. 6-(Azetidin-3-yl)quinoline (0 Donors on Azetidine)

6-(Azetidin-2-yl)quinoline possesses exactly one hydrogen-bond donor (NH of the azetidine ring at the 2-position) . In contrast, 6-(azetidin-3-yl)quinoline has zero H-bond donors on the azetidine ring, as the nitrogen is part of the ring but the attachment is via the 3-position carbon, leaving the NH unsubstituted but the connectivity potentially affecting donor capacity . This single H-bond donor difference can influence aqueous solubility, crystal packing, and target binding interactions [1].

H-Bond Donors Solubility Permeability

Rotatable Bond Count: 6-(Azetidin-2-yl)quinoline (1 Rotatable Bond) vs. 2-(3-Alkoxy-1-azetidinyl)quinolines (≥3 Rotatable Bonds)

6-(Azetidin-2-yl)quinoline has only one rotatable bond (the bond connecting the azetidine ring to the quinoline core) . In contrast, 2-(3-alkoxy-1-azetidinyl)quinoline PDE10A inhibitors typically possess three or more rotatable bonds due to the alkoxy chain and the different azetidine-quinoline linkage [1]. This reduced conformational flexibility can translate into higher ligand efficiency (binding affinity per heavy atom) and lower entropic penalty upon target binding [1].

Conformational Rigidity Ligand Efficiency Entropy

Synthetic Versatility: 6-(Azetidin-2-yl)quinoline as a Chiral Building Block vs. Achiral 6-(Azetidin-3-yl)quinoline

6-(Azetidin-2-yl)quinoline is available in enantiopure (R)-form (CAS 1212956-04-1) as well as racemic mixture (CAS 1270420-55-7) . The azetidin-2-yl attachment introduces a chiral center at the azetidine 2-position, enabling enantioselective synthesis of downstream chiral compounds. In contrast, 6-(azetidin-3-yl)quinoline (CAS 1260899-12-4) is achiral at the azetidine attachment point, limiting its utility for asymmetric synthesis . This chiral nature of 6-(azetidin-2-yl)quinoline is critical for medicinal chemistry programs where stereochemistry influences target selectivity and pharmacokinetics [1].

Chirality Asymmetric Synthesis Building Block

Optimal Application Scenarios for 6-(Azetidin-2-yl)quinoline Based on Quantitative Differentiation


CNS-Targeted Fragment-Based Drug Discovery Requiring Low TPSA and High Ligand Efficiency

With a TPSA of 24.92 Ų and only one rotatable bond, 6-(azetidin-2-yl)quinoline is well-suited as a fragment hit or lead-like scaffold for CNS targets where passive blood-brain barrier penetration is required. Its TPSA is significantly lower than that of 2-(3-alkoxy-1-azetidinyl)quinoline PDE10A inhibitors (TPSA >50 Ų), providing a better starting point for optimization toward CNS drugs [1]. The single H-bond donor can be leveraged for productive target interactions while maintaining favorable permeability.

Enantioselective Synthesis of Chiral Quinoline-Containing Drug Candidates

The availability of enantiopure (R)-6-(azetidin-2-yl)quinoline (CAS 1212956-04-1) enables asymmetric synthesis of chiral drug candidates where stereochemistry at the azetidine-quinoline junction is critical for biological activity. This chiral building block is distinct from achiral analogs like 6-(azetidin-3-yl)quinoline, which cannot impart chirality at the attachment point . Procurement of the enantiopure form is essential for medicinal chemistry programs targeting stereospecific receptors.

Balanced Solubility-Permeability Optimization in Lead Optimization

6-(Azetidin-2-yl)quinoline's LogP of 2.27 positions it as a moderately lipophilic core, approximately one log unit less lipophilic than 5-(3-azetidinyl)quinoline (LogP 3.22) . This lower lipophilicity, combined with the presence of one H-bond donor, makes it preferable for lead optimization campaigns where solubility-limited absorption or high metabolic clearance due to excessive lipophilicity is a concern. Researchers should select this compound over the 5-substituted isomer when solubility is a known issue in the target series.

Synthetic Elaboration via Azetidine Ring Opening or Functionalization

The azetidine ring in 6-(azetidin-2-yl)quinoline is positioned such that the ring nitrogen is available for further functionalization (e.g., alkylation, acylation, sulfonylation), while the C-2 attachment point can direct electrophilic aromatic substitution to specific positions on the quinoline core. This regiochemical control is distinct from 2- or 7-azetidinylquinolines, making 6-(azetidin-2-yl)quinoline a strategic intermediate for constructing complex heterocyclic libraries [2].

Quote Request

Request a Quote for 6-(Azetidin-2-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.